3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzene.
Formation of Intermediate: The intermediate compound is formed by reacting 4-fluoro-2-methoxybenzene with a suitable reagent, such as acetic anhydride, under acidic conditions.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methoxy group can influence the compound’s binding affinity and selectivity. The keto group plays a crucial role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
QYWDZOAQFJAEAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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